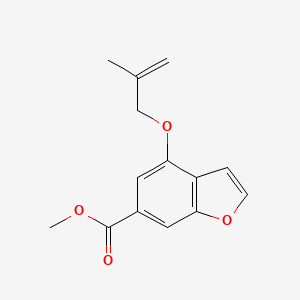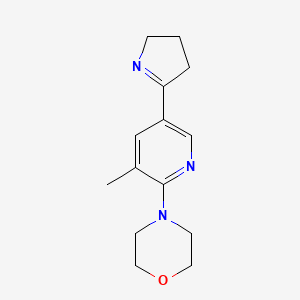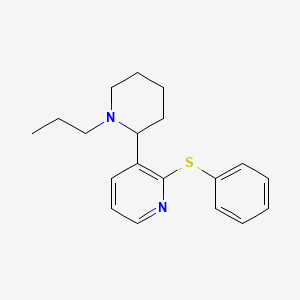
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that contribute to its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and β-ketoesters.
Esterification: The carboxylic acid group at the 3rd position is esterified using ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and chlorination reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinolines.
Substitution Products: Aminoquinolines and thioquinolines.
科学的研究の応用
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound inhibits the bacterial enzyme DNA gyrase, which is essential for DNA replication.
Topoisomerase IV Inhibition: It also targets topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death.
類似化合物との比較
Similar Compounds
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features multiple fluorine substitutions.
Uniqueness
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in antibacterial research.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |
InChIキー |
OKFLLFCIVPUPHC-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)

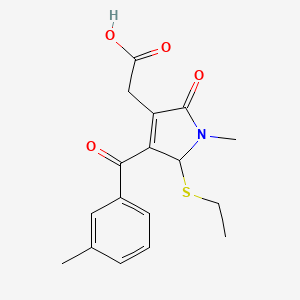
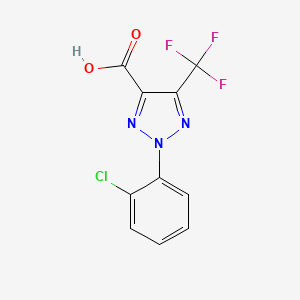
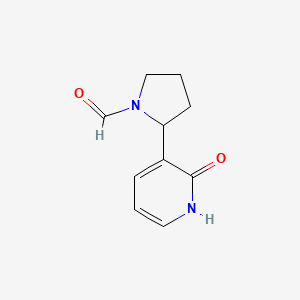

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)
